molecular formula C9H8N4O B11906697 4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde

4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde

Cat. No.: B11906697
M. Wt: 188.19 g/mol
InChI Key: LGABWTVCXASZGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 4-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate in a solvent like ethanol . The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxylic acid.

    Reduction: 4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-methanol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The compound may also interact with nucleic acids, disrupting the replication of viruses and bacteria.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a thiol group instead of an aldehyde.

    4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxylic acid: Oxidized form of the compound.

    4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-methanol: Reduced form of the compound.

Uniqueness

4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its potential pharmacological properties also make it a valuable compound for drug development.

Properties

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

4-methyl-5-pyridin-4-yl-1,2,4-triazole-3-carbaldehyde

InChI

InChI=1S/C9H8N4O/c1-13-8(6-14)11-12-9(13)7-2-4-10-5-3-7/h2-6H,1H3

InChI Key

LGABWTVCXASZGZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1C2=CC=NC=C2)C=O

Origin of Product

United States

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